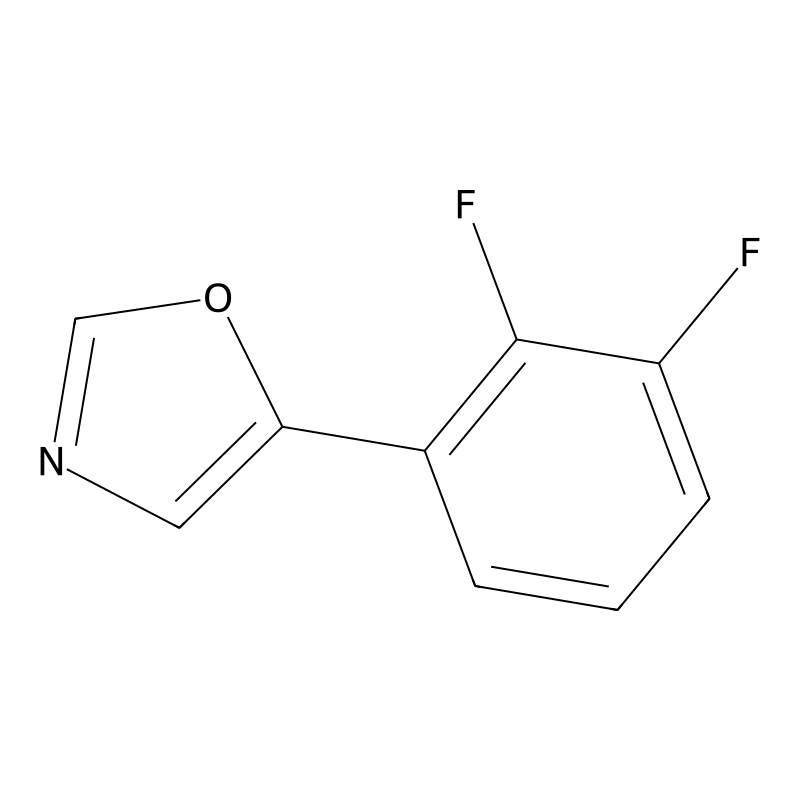

5-(2,3-Difluorophenyl)oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability and Commercial Use

Chemical suppliers offer 5-(2,3-Difluorophenyl)-1,3-oxazole for purchase, indicating potential research applications. However, the specific purposes are not disclosed [].

Structural Similarity

Scientists might be interested in 5-(2,3-Difluorophenyl)-1,3-oxazole due to its structural similarity to other oxazole-based compounds with known biological activities. Researchers may investigate if this compound exhibits similar properties [2].

5-(2,3-Difluorophenyl)oxazole is a synthetic organic compound belonging to the oxazole class, characterized by a five-membered aromatic heterocyclic structure containing one nitrogen and one oxygen atom. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical properties and biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and unique structural features.

- Electrophilic Substitution: The electron-withdrawing effect of the fluorine atoms can enhance electrophilic substitution reactions at the 5-position of the oxazole ring.

- Nucleophilic Substitution: The compound can undergo nucleophilic attacks, particularly involving the nitrogen atom in the oxazole ring.

- Reduction and Oxidation: It can be reduced using agents like lithium aluminum hydride or oxidized using potassium permanganate, altering its functional groups and reactivity profiles.

Research indicates that oxazole derivatives, including 5-(2,3-Difluorophenyl)oxazole, exhibit a range of biological activities. These include:

- Antimicrobial Properties: Some studies suggest that oxazoles display significant antimicrobial effects against various pathogens.

- Anticancer Activity: Preliminary data indicate potential anticancer properties, possibly through the inhibition of specific cellular pathways.

- Anti-inflammatory Effects: Compounds within this class may modulate inflammatory responses, contributing to therapeutic applications in treating inflammatory diseases .

The synthesis of 5-(2,3-Difluorophenyl)oxazole typically involves:

- Formation of the Oxazole Ring: This can be achieved through cyclization reactions using appropriate precursors such as 2,3-difluorobenzaldehyde and a suitable nitrogen source.

- Fluorination: If starting materials lack fluorine, fluorination can be performed using fluorinating agents like sulfur tetrafluoride or via electrophilic fluorination techniques.

These methods allow for the efficient construction of the oxazole framework while integrating the desired fluorinated phenyl group.

5-(2,3-Difluorophenyl)oxazole has potential applications in various fields:

- Medicinal Chemistry: Its unique structure may lead to new drug candidates targeting specific diseases.

- Material Science: The compound's properties could be utilized in developing advanced materials with tailored functionalities.

- Biological Research: It serves as a valuable tool in studying biological mechanisms due to its diverse activity profile.

Interaction studies involving 5-(2,3-Difluorophenyl)oxazole have focused on its binding affinity to various biological targets. Notable findings include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It can interact with cellular receptors, potentially altering signaling pathways critical for cell function.

- Cellular Processes Disruption: Studies suggest that it may interfere with processes such as DNA replication and protein synthesis .

Several compounds share structural similarities with 5-(2,3-Difluorophenyl)oxazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(2,4-Difluorophenyl)oxazole | Contains a difluorophenyl group similar to 5-(2,3-difluorophenyl)oxazole | Different fluorination pattern may affect biological activity |

| 2-Amino-3-(2-fluorophenyl)oxazole | Features an amino group instead of a difluorophenyl group | Potentially different pharmacological properties |

| 3-(2-Fluorophenyl)-1,2-oxazole | Similar oxazole structure but with different substitution patterns | May exhibit distinct reactivity and biological effects |

Uniqueness: The unique combination of the difluorinated phenyl group and the oxazole ring in 5-(2,3-Difluorophenyl)oxazole contributes to its distinct chemical behavior and potential therapeutic applications. This structural configuration sets it apart from other compounds within the oxazole family.